1-methyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine
Overview
Description
The compound “1-methyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine” is a complex organic molecule. It contains a piperidine ring, which is a common motif in many pharmaceuticals and natural products . The molecule also contains a 1,3,2-dioxaborolane ring, which is a type of boronic ester. Boronic esters are often used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with several different functional groups. The piperidine ring is a six-membered ring with one nitrogen atom, and the 1,3,2-dioxaborolane ring is a five-membered ring containing boron, oxygen, and carbon atoms . The presence of these rings and the various substituents likely contribute to the compound’s physical and chemical properties.Physical and Chemical Properties Analysis
The compound is a solid at room temperature . Its empirical formula is C18H29BN2O2, and it has a molecular weight of 316.25 . The compound’s InChI key is CYEYLYGHCOHIDC-UHFFFAOYSA-N .Scientific Research Applications
Enzyme Inhibition and Drug Metabolism
Research has shown the importance of understanding the interaction between small-molecule drugs and hepatic Cytochrome P450 (CYP) enzymes due to the potential for metabolism-based drug-drug interactions (DDIs). The selectivity of chemical inhibitors for various CYP isoforms is crucial for predicting DDIs, which is relevant for compounds like the one that may be involved in or affected by such metabolic pathways (Khojasteh et al., 2011).
DNA Interaction and Drug Design
The interaction of synthetic dyes with DNA, as exemplified by Hoechst 33258, underlines the potential of compounds with specific structural features (such as piperidine derivatives) to bind to DNA. This has implications for the design of drugs targeting DNA or its associated processes (Issar & Kakkar, 2013).
Heterocyclic Compound Synthesis
The chemistry of compounds like 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones showcases the utility of certain scaffolds in synthesizing a wide range of heterocyclic compounds. This highlights the potential application of the compound for synthesizing diverse heterocycles, which are crucial in medicinal chemistry (Gomaa & Ali, 2020).
Ligand Design for Receptor Modulation
The development of ligands for D2-like receptors, incorporating arylcycloalkylamines (including phenyl piperidines and piperazines), indicates the relevance of structural modifications in enhancing the potency and selectivity of compounds for receptor modulation. This is particularly pertinent for compounds designed for therapeutic use in neuropsychiatric disorders (Sikazwe et al., 2009).
Antimicrobial and Antituberculosis Activity
Piperazine derivatives have been extensively investigated for their antimicrobial and antituberculosis activity. This suggests potential applications of the compound in developing treatments for infectious diseases, given the importance of the piperazine scaffold in medicinal chemistry (Girase et al., 2020).
Safety and Hazards
Properties
IUPAC Name |
1-methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26BN3O2/c1-14(2)15(3,4)21-16(20-14)12-10-17-19(11-12)13-6-8-18(5)9-7-13/h10-11,13H,6-9H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRLTVODJPCFDHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C3CCN(CC3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26BN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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